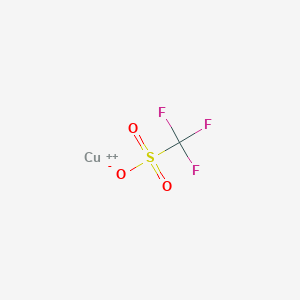

copper;trifluoromethanesulfonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

copper;trifluoromethanesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CHF3O3S.Cu/c2-1(3,4)8(5,6)7;/h(H,5,6,7);/q;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXNQRSHWTHCVFM-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(F)(F)(F)S(=O)(=O)[O-].[Cu+2] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CCuF3O3S+ | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"copper(II) trifluoromethanesulfonate physical properties"

An In-depth Technical Guide to the Physical Properties of Copper(II) Trifluoromethanesulfonate for Researchers, Scientists, and Drug Development Professionals

Introduction

Copper(II) trifluoromethanesulfonate, often abbreviated as Cu(OTf)₂, is the copper(II) salt of trifluoromethanesulfonic acid. First reported in 1972, this compound has emerged as a powerful and versatile Lewis acid catalyst in a myriad of organic transformations.[1] Its utility spans from classic reactions like the Diels-Alder to modern C-H activation and cross-coupling reactions, making it an indispensable tool in synthetic chemistry and, by extension, in the drug development pipeline.[1][2]

The efficacy of Cu(OTf)₂ as a catalyst is intrinsically linked to its physical properties. Factors such as its solubility in various organic solvents, its thermal stability, and its coordination geometry play a crucial role in its reactivity and catalytic turnover. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the physical properties of copper(II) trifluoromethanesulfonate, offering insights into its handling, application, and the causality behind its catalytic prowess.

Physicochemical Properties

A thorough understanding of the physicochemical properties of Cu(OTf)₂ is paramount for its effective use in research and development.

General Properties

The fundamental properties of copper(II) trifluoromethanesulfonate are summarized in the table below.

| Property | Value | Source(s) |

| Chemical Formula | C₂CuF₆O₆S₂ | [3] |

| Molecular Weight | 361.68 g/mol | [3][4] |

| CAS Number | 34946-82-2 | [3][4] |

| Appearance | White to pale blue or light gray powder/crystals | [5][6] |

Appearance and Morphology

Anhydrous copper(II) trifluoromethanesulfonate is typically a white to pale blue or light gray crystalline powder.[5][6] The pale blue color is often indicative of a freshly prepared sample.[7] Its appearance can vary depending on the purity and the method of preparation. It is a hygroscopic solid and should be handled accordingly to avoid absorption of atmospheric moisture.[7]

Solubility

The solubility of a catalyst is a critical factor in homogeneous catalysis, dictating the choice of solvent for a particular reaction. Copper(II) trifluoromethanesulfonate exhibits good solubility in a range of polar organic solvents, which contributes to its broad applicability.

| Solvent | Solubility | Source(s) |

| Water | Soluble (with potential for hydrolysis) | [8] |

| Methanol (MeOH) | Soluble | [7] |

| Ethanol (EtOH) | Soluble | [7] |

| Acetonitrile (MeCN) | Soluble | [7] |

| Dimethylformamide (DMF) | Soluble | [7] |

| Acetone | Soluble | [7] |

| Diethyl Ether (Et₂O) | Sparingly soluble (used for precipitation) | [7] |

The ability of Cu(OTf)₂ to dissolve in various organic media is a direct consequence of the polar nature of the copper-triflate bond and the coordinating ability of the solvent molecules. This property is essential for achieving homogeneous reaction conditions, which often leads to higher reaction rates and better selectivity.

Thermal Properties

The thermal stability of copper(II) trifluoromethanesulfonate is a subject of some ambiguity in the literature, with conflicting reports on its decomposition temperature. This suggests that the thermal decomposition is a complex process, likely influenced by experimental parameters such as heating rate and the composition of the atmosphere.

Reported decomposition temperatures range from 160 °C to values exceeding 300 °C, with one source indicating decomposition at 530 °C. This wide range underscores the importance of careful thermal analysis, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), to determine the safe operating temperatures for reactions involving this catalyst. The decomposition of copper(II) salts of sulfur-containing oxyanions often proceeds through the loss of sulfur oxides, ultimately yielding copper oxides.[9]

A definitive melting point for anhydrous copper(II) trifluoromethanesulfonate is not well-established, as it tends to decompose upon heating.

Crystal Structure

The coordination geometry of the copper(II) ion in its complexes is known to be flexible, adopting square planar, tetrahedral, or octahedral geometries depending on the nature of the ligands. In the absence of a definitive crystal structure for the anhydrous salt, researchers often rely on the structures of its solvates or complexes to infer the likely coordination environment of the copper center.

Stability and Handling

Copper(II) trifluoromethanesulfonate is a hygroscopic solid and should be stored in a tightly sealed container under an inert atmosphere, such as nitrogen or argon, to prevent degradation from moisture.[7] While it can be handled in the air for brief periods, prolonged exposure to the atmosphere should be avoided.[7] Pure samples are reported to be only mildly corrosive.[7]

Synthesis and Purification

The reliable synthesis of high-purity copper(II) trifluoromethanesulfonate is crucial for obtaining reproducible results in catalytic applications.

Synthetic Pathway

The most common laboratory-scale synthesis of copper(II) trifluoromethanesulfonate involves the reaction of copper(II) carbonate with trifluoromethanesulfonic acid in acetonitrile.[7]

Sources

- 1. Copper(II) triflate - Wikipedia [en.wikipedia.org]

- 2. COPPER(II) TRIFLUOROMETHANESULFONATE | 34946-82-2 [chemicalbook.com]

- 3. Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC – Oriental Journal of Chemistry [orientjchem.org]

- 4. strem.com [strem.com]

- 5. Copper(II) Trifluoromethanesulfonate | 34946-82-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. Copper(II) trifluoromethanesulfonate, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. Copper(II) trifluoromethanesulfonate:Uses,Preparation and Precautions_Chemicalbook [chemicalbook.com]

- 8. fishersci.com [fishersci.com]

- 9. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to the Synthesis and Characterization of Copper Triflate

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Enduring Utility of a Versatile Catalyst

In the landscape of modern synthetic chemistry, few catalysts offer the versatility and efficacy of copper triflate. Existing in two primary oxidation states, Copper(I) and Copper(II) trifluoromethanesulfonate (triflate), these compounds have become indispensable tools for forging complex molecular architectures. Copper(II) triflate, Cu(OTf)₂, is a powerful and bench-stable Lewis acid, while its Copper(I) counterpart, CuOTf, is a potent catalyst for a host of coupling and oxidation reactions, albeit with greater sensitivity.[1][2][3] Their utility stems from the unique properties of the triflate anion (CF₃SO₃⁻), a non-coordinating and highly electron-withdrawing group that enhances the Lewis acidity and catalytic activity of the copper center.[4]

This guide provides an in-depth exploration of the synthesis, characterization, and handling of both Cu(I) and Cu(II) triflate. Moving beyond mere procedural lists, we will delve into the causality behind experimental choices, offering insights honed from practical application to ensure that researchers can confidently prepare, verify, and utilize these powerful reagents in their work.

Part 1: The Synthesis of Copper(II) Triflate — A Stable and Potent Lewis Acid

The synthesis of Copper(II) triflate is a straightforward acid-base reaction, valued for its high yield and the relative simplicity of purification. The most common and reliable laboratory-scale preparation involves the reaction of a copper(II) salt, typically copper(II) carbonate, with trifluoromethanesulfonic acid (triflic acid).[5]

Causality in Synthesis: Why Copper(II) Carbonate?

The choice of copper(II) carbonate (CuCO₃) as the starting material is strategic. It is an easily handled, solid base that reacts predictably with the strong triflic acid. The byproducts of this reaction are carbon dioxide (CO₂) gas and water (H₂O), which are readily removed from the reaction mixture. This simplifies the workup, as the desired product, Cu(OTf)₂, can be isolated by simple filtration and drying, avoiding more complex purification techniques that could introduce impurities.

Experimental Protocol: Synthesis of Cu(OTf)₂

Objective: To synthesize Copper(II) trifluoromethanesulfonate from Copper(II) carbonate and triflic acid.

Materials:

-

Copper(II) carbonate (CuCO₃)

-

Trifluoromethanesulfonic acid (CF₃SO₃H)

-

Acetonitrile (MeCN), anhydrous

-

Diethyl ether (Et₂O), anhydrous

Procedure:

-

Reaction Setup: In a fume hood, add a magnetic stir bar and 10.0 g of copper(II) carbonate to a 250 mL round-bottom flask. Add 100 mL of anhydrous acetonitrile to create a slurry.

-

Acid Addition: While stirring vigorously, slowly add a stoichiometric amount of triflic acid (2 equivalents) dropwise to the slurry using an addition funnel. Caution: Triflic acid is extremely corrosive. The addition is exothermic and will cause vigorous effervescence as CO₂ is released. A slow addition rate is crucial to control the reaction.

-

Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours. The cessation of gas evolution and a color change from the green of the carbonate to the blue or white of the copper triflate solution/solid indicates the reaction is nearing completion.[5]

-

Isolation: Filter the reaction mixture to remove any unreacted starting material.

-

Precipitation: Transfer the filtrate to a larger flask and add 200 mL of anhydrous diethyl ether while stirring. The copper(II) triflate is insoluble in ether and will precipitate out of the acetonitrile solution.

-

Collection and Drying: Collect the precipitated solid by vacuum filtration. Wash the solid with two small portions of anhydrous diethyl ether. Dry the resulting white to pale blue powder under high vacuum to remove all residual solvent. Store the final product in a desiccator, as it is hygroscopic.[5][6]

Workflow Visualization: Synthesis of Copper(II) Triflate

Caption: Workflow for the synthesis of Copper(II) Triflate.

Part 2: The Synthesis of Copper(I) Triflate — A Sensitive yet Powerful Reagent

Copper(I) triflate is a highly effective catalyst, particularly for reactions like the aerobic oxidation of alcohols and various coupling reactions.[2][3][7] However, its utility is tempered by its sensitivity; it readily oxidizes to the Cu(II) state in the presence of air and moisture.[2][3] This instability necessitates careful handling under inert conditions and often favors synthetic methods that allow for its on-demand generation and immediate use.

Synthetic Strategies: Navigating Instability

Several methods exist for preparing Cu(I) triflate, each with distinct advantages and drawbacks:

-

Synproportionation: This classic method involves reacting Cu(II)(OTf)₂ with copper metal in a suitable solvent like acetonitrile.[2][3] While effective, it requires an excess of copper metal and careful removal of triflic acid, or storage of the product as a solution over copper metal to prevent oxidation.[3]

-

From Copper(I) Oxide: Reacting Cu₂O with triflic anhydride in a non-coordinating solvent like benzene yields a Cu(I) triflate-benzene complex.[3] A key challenge is that this reaction often does not go to completion, complicating purification. Furthermore, triflic anhydride is expensive and highly sensitive itself.[3]

-

Electrochemical Synthesis: A modern, elegant approach involves the electrochemical oxidation of a copper anode in the presence of triflic acid.[2][3] The significant advantage here is that the only byproduct is hydrogen gas, eliminating the need for complex purification. This method is ideal for generating the catalyst in situ or for immediate use in a subsequent reaction.[2]

Experimental Protocol: Synthesis of (CuOTf)₂·C₆H₆ via Synproportionation

Objective: To synthesize the benzene complex of Copper(I) triflate. This complex is often preferred for its improved stability and ease of handling compared to the unsolvated species.

Materials:

-

Copper(II) oxide (CuO)

-

Triflic anhydride ((CF₃SO₂)₂O)

-

Benzene, anhydrous and deoxygenated

-

Anhydrous, deoxygenated conditions (Schlenk line or glovebox)

Procedure:

-

Inert Atmosphere: All glassware must be rigorously dried, and the entire procedure must be performed under an inert atmosphere (e.g., argon or nitrogen).

-

Reaction Setup: In a Schlenk flask equipped with a reflux condenser and magnetic stir bar, suspend 5.0 g of copper(I) oxide in 100 mL of anhydrous, deoxygenated benzene.

-

Reagent Addition: Slowly add a stoichiometric amount (1 equivalent) of triflic anhydride to the suspension via a syringe.

-

Reflux: Heat the mixture to reflux and maintain for 24 hours. The reaction progress can be monitored by the consumption of the red Cu₂O.

-

Isolation: After cooling to room temperature, filter the hot solution under inert atmosphere to remove any unreacted Cu₂O.

-

Crystallization: Reduce the volume of the benzene filtrate under vacuum until the product begins to crystallize. Cool the solution to 0-5 °C to maximize the yield of white, crystalline (CuOTf)₂·C₆H₆.

-

Collection: Collect the crystals by cannula filtration, wash with a small amount of cold, deoxygenated benzene, and dry under high vacuum. The product must be stored and handled under a strictly inert atmosphere.[8]

Workflow Visualization: Synthesis of Copper(I) Triflate

Caption: Workflow for the synthesis of Copper(I) Triflate Benzene Complex.

Part 3: Comprehensive Characterization

Rigorous characterization is paramount to confirm the identity, purity, and structural integrity of the synthesized copper triflate. A multi-technique approach is essential for a complete and trustworthy assessment.

Characterization Techniques and Expected Results

| Technique | Copper(II) Triflate (Cu(OTf)₂) | Copper(I) Triflate (CuOTf) Complex | Rationale & Key Insights |

| IR Spectroscopy | Strong absorptions at ~1250-1300 cm⁻¹ (S=O stretch), ~1160 cm⁻¹ (C-F stretch), and ~1030 cm⁻¹ (S-O stretch).[9] | Similar strong absorptions for the triflate anion as Cu(OTf)₂. Additional peaks will correspond to the complexed solvent (e.g., benzene).[9] | Confirms the presence of the triflate counterion, which has a characteristic and strong IR fingerprint. |

| NMR Spectroscopy | Not routinely applicable due to the paramagnetic nature of the Cu(II) ion, which causes extreme broadening of NMR signals.[10] | Diamagnetic. While the Cu nucleus is quadrupolar, ¹H and ¹³C NMR are excellent for characterizing the coordinated ligand (e.g., benzene).[11] | A critical distinction. The lack of a clean NMR spectrum for Cu(OTf)₂ is expected. For Cu(I), NMR validates the coordinated species. |

| X-Ray Crystallography | Can provide definitive solid-state structure, confirming the coordination geometry around the copper center. | Elucidates the precise structure of the complex, including Cu-ligand and Cu-alkyne bond distances if applicable.[9][12] | The gold standard for structural verification, though obtaining suitable single crystals can be a challenge. |

| Elemental Analysis | C, F, S, and Cu analysis should match the calculated percentages for C₂CuF₆O₆S₂. | C, H, F, S, and Cu analysis should match the calculated percentages for the specific complex (e.g., (C₂₄H₁₂)Cu(CF₃SO₃)).[9] | Provides quantitative confirmation of the compound's empirical formula and purity. |

Workflow Visualization: Characterization Protocol

Caption: A multi-technique workflow for the characterization of copper triflate.

Part 4: Safe Handling and Storage

The safe handling and storage of copper triflates are dictated by their chemical properties. Adherence to these protocols is essential for user safety and for maintaining the integrity of the reagents.

-

General Precautions: Always handle copper triflate in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[13][14]

-

Copper(II) Triflate: This compound is a corrosive solid and is moisture-sensitive.[5][13] It should be stored in a tightly sealed container inside a desiccator. While brief handling in the air for transfers is acceptable, prolonged exposure to atmospheric moisture should be avoided.[5]

-

Copper(I) Triflate: This compound is highly sensitive to air and moisture .[2][3] It must be stored and handled exclusively under a dry, inert atmosphere (argon or nitrogen), preferably within a glovebox.[8] Any exposure to air will lead to rapid oxidation to the catalytically different Cu(II) species, compromising experimental results.

Conclusion: A Cornerstone of Catalysis

Copper(I) and Copper(II) triflate are foundational catalysts in the toolkit of the modern synthetic chemist. Their successful application hinges on a thorough understanding of their synthesis, the rationale behind procedural choices, and the meticulous characterization required to verify their quality. By employing the robust protocols and insights detailed in this guide, researchers can confidently prepare and utilize these versatile reagents, paving the way for innovations in pharmaceuticals, materials science, and beyond.

References

- Catalysis in Action: Copper(I) Triflate for Efficient Organic Synthesis. (2026). NINGBO INNO PHARMCHEM CO.,LTD.

-

Copper(II) triflate - Wikipedia. (n.d.). Wikipedia. [Link]

-

On-demand electrochemical synthesis of copper(I) triflate and its application in the aerobic oxidation of alcohols. (n.d.). ChemRxiv. [Link]

-

On-Demand Electrochemical Synthesis of Tetrakisacetonitrile Copper(I) Triflate and Its Application in the Aerobic Oxidation of Alcohols. (2021). Inorganic Chemistry - ACS Publications. [Link]

-

Cu(OTf)2-catalyzed multicomponent reactions. (n.d.). Beilstein Journals. [Link]

-

Copper(II) Triflate As a Reusable Catalyst for the Synthesis of trans-4,5-Diamino-cyclopent-2-enones in Water. (2018). The Journal of Organic Chemistry - ACS Publications. [Link]

-

Copper Triflate: An Efficient Catalyst for Direct Conversion of Secondary Alcohols into Azides. (n.d.). Organic Chemistry Portal. [Link]

-

Copper(II) Triflate in Organic Synthesis | Request PDF. (2025). ResearchGate. [Link]

-

Synthesis and characterization of a copper(I) triflate complex of 1,2:5,6:9,10-tribenzocyclododeca-1,5,9-triene-3,7,11-triyne. (1987). American Chemical Society. [Link]

-

Copper(I) trifluoromethanesulfonate benzene complex - SpectraBase. (n.d.). SpectraBase. [Link]

-

Copper(II) Trifluoromethanesulfonate | Request PDF. (n.d.). ResearchGate. [Link]

-

(Cu) Copper NMR. (n.d.). University of Ottawa. [Link]

-

Copper (II) trifluoromethanesulfonate - Oakwood Chemical. (n.d.). Oakwood Chemical. [Link]

-

X-ray structures of the high-affinity copper transporter Ctr1. (n.d.). Digital Commons@Becker. [Link]

Sources

- 1. Copper(II) triflate - Wikipedia [en.wikipedia.org]

- 2. chemrxiv.org [chemrxiv.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. sds.strem.com [sds.strem.com]

- 7. nbinno.com [nbinno.com]

- 8. fishersci.com [fishersci.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. (Cu) Copper NMR [chem.ch.huji.ac.il]

- 11. spectrabase.com [spectrabase.com]

- 12. digitalcommons.wustl.edu [digitalcommons.wustl.edu]

- 13. fishersci.com [fishersci.com]

- 14. documents.thermofisher.com [documents.thermofisher.com]

An In-depth Technical Guide to the Structure and Bonding of Copper(II) Trifluoromethanesulfonate for Researchers, Scientists, and Drug Development Professionals

Abstract

Copper(II) trifluoromethanesulfonate, Cu(OTf)₂, stands as a cornerstone Lewis acid catalyst in modern organic synthesis, pivotal to numerous transformations in pharmaceutical and materials science.[1][2] Its efficacy is deeply rooted in its unique structural and electronic properties. This technical guide provides a comprehensive analysis of the structure and bonding of anhydrous Cu(OTf)₂, offering field-proven insights for researchers and drug development professionals. We will delve into the synthesis and handling of this moisture-sensitive compound, explore its coordination chemistry shaped by the Jahn-Teller effect, and analyze its bonding characteristics through spectroscopic and computational lenses. This document is designed to not only be a repository of technical data but also to elucidate the causal relationships between the structure of Cu(OTf)₂ and its celebrated reactivity.

Introduction: The Significance of Cu(OTf)₂ in Catalysis

Copper(II) trifluoromethanesulfonate, often abbreviated as Cu(OTf)₂, is the copper(II) salt of trifluoromethanesulfonic acid.[1] It is a powerful and versatile Lewis acid that has found widespread application as a catalyst in a myriad of organic reactions.[2] Its utility spans from classic transformations like the Diels-Alder and cyclopropanation reactions to more complex multi-component reactions crucial in the synthesis of diverse molecular architectures.[3][4][5] The trifluoromethanesulfonate (triflate, OTf) anion is an excellent leaving group, and its weakly coordinating nature enhances the Lewis acidity of the copper(II) center, making it a highly effective catalyst.[3]

The catalytic prowess of Cu(OTf)₂ is of particular interest to the pharmaceutical industry, where the efficient and selective formation of carbon-carbon and carbon-heteroatom bonds is paramount for the synthesis of active pharmaceutical ingredients (APIs). A thorough understanding of the fundamental structure and bonding of Cu(OTf)₂ is therefore not merely academic; it is a critical prerequisite for optimizing existing synthetic protocols and designing novel catalytic applications.

Synthesis and Handling of Anhydrous Cu(OTf)₂: A Protocol Built on Causality

The anhydrous form of Cu(OTf)₂ is essential for its use as a Lewis acid catalyst in non-aqueous media. The presence of water can lead to the formation of hydrates and diminish its catalytic activity.

Recommended Synthetic Protocol

A convenient and widely used method for the preparation of anhydrous Cu(OTf)₂ involves the reaction of copper(II) carbonate with triflic acid in acetonitrile.[2]

Materials:

-

Copper(II) carbonate (CuCO₃)

-

Trifluoromethanesulfonic acid (TfOH)

-

Anhydrous acetonitrile (MeCN)

-

Anhydrous diethyl ether (Et₂O)

Procedure:

-

In a fume hood, suspend copper(II) carbonate in anhydrous acetonitrile in a round-bottom flask equipped with a magnetic stirrer.

-

Slowly add triflic acid dropwise to the suspension at room temperature. Effervescence (evolution of CO₂) will be observed. The addition should be controlled to prevent excessive foaming.

-

Continue stirring the mixture at room temperature until the evolution of gas ceases and a clear blue solution is obtained. This indicates the complete reaction of the copper carbonate.

-

To precipitate the product, add anhydrous diethyl ether to the stirred solution until the solution becomes cloudy.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the pale blue precipitate by filtration under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).

-

Wash the precipitate with anhydrous diethyl ether to remove any residual triflic acid or solvent.

-

Dry the product under high vacuum to obtain a fine, white to pale blue powder of anhydrous Cu(OTf)₂.

Causality Behind Experimental Choices:

-

Choice of Acetonitrile: Acetonitrile is an excellent solvent for this reaction as it can coordinate to the copper(II) ion, facilitating the reaction, and is relatively easy to remove under vacuum.

-

Use of Copper(II) Carbonate: The use of a carbonate salt is advantageous as the only byproduct is carbon dioxide, which is easily removed from the reaction mixture.

-

Slow Addition of Triflic Acid: This is crucial for controlling the rate of reaction and preventing a vigorous, potentially hazardous, evolution of gas.

-

Precipitation with Diethyl Ether: Cu(OTf)₂ is soluble in acetonitrile but insoluble in diethyl ether. This solvent/anti-solvent combination allows for efficient precipitation of the product.

-

Anhydrous Conditions: The use of anhydrous solvents and handling under an inert atmosphere is critical to prevent the formation of hydrated copper(II) triflate species, which are less effective as Lewis acids in many organic reactions.

Handling and Storage

Anhydrous Cu(OTf)₂ is hygroscopic and should be stored in a desiccator or a glovebox under an inert atmosphere. When handling, transfers should be done quickly to minimize exposure to atmospheric moisture.

Structural Analysis: A Tale of Jahn-Teller Distortion and Polymeric Chains

The d⁹ electronic configuration of the Cu(II) ion makes it a classic case for the Jahn-Teller effect .[6][7] This theorem states that any non-linear molecule with a spatially degenerate electronic ground state will undergo a geometrical distortion to remove that degeneracy, leading to a lower overall energy.[6] For an octahedral Cu(II) complex, this results in a tetragonal distortion, typically an elongation along one axis (the z-axis) and a compression in the equatorial plane (the xy-plane).[6][7]

In the case of anhydrous Cu(OTf)₂, it is highly probable that the solid-state structure consists of a coordination polymer . In this arrangement, the triflate anions bridge between adjacent copper(II) centers. Each copper(II) ion is likely to be in a distorted octahedral environment, with four oxygen atoms from four different triflate anions forming the equatorial plane and two oxygen atoms from two other triflate anions occupying the elongated axial positions.

This proposed polymeric structure is supported by the analysis of related copper(II) complexes with coordinating anions and by computational modeling. The triflate anion, although weakly coordinating, can act as a bridging ligand to satisfy the coordination number of the copper(II) ion.

Diagram: Proposed Coordination Polymer Structure of Anhydrous Cu(OTf)₂

Caption: A simplified 2D representation of the proposed polymeric structure of Cu(OTf)₂.

Bonding Analysis: The Interplay of Lewis Acidity and Electronic Effects

The bonding in Cu(OTf)₂ is best understood by considering the electronic structure of the copper(II) ion and the nature of the triflate anion.

The d⁹ Configuration and Jahn-Teller Distortion

As previously mentioned, the Cu(II) ion has a d⁹ electronic configuration. In an idealized octahedral field, the nine d-electrons would occupy the t₂g and e_g orbitals as (t₂g)⁶(e_g)³. The e_g orbitals (d_z² and d_x²-y²) are degenerate. This degeneracy leads to the Jahn-Teller distortion, which removes the degeneracy by lowering the energy of the d_z² orbital and raising the energy of the d_x²-y² orbital (in the case of an elongation along the z-axis). The result is a more stable electronic configuration.

Diagram: Jahn-Teller Distortion and d-orbital Splitting in Cu(II)

Caption: Energy level diagram showing the splitting of d-orbitals in a Cu(II) ion due to the Jahn-Teller effect.

The Triflate Anion: A Weakly Coordinating Ligand

The triflate anion (CF₃SO₃⁻) is the conjugate base of triflic acid, a superacid. The negative charge is delocalized over the three oxygen atoms and further stabilized by the strong electron-withdrawing trifluoromethyl group. This makes the triflate anion a very poor nucleophile and a weakly coordinating ligand.

The weak coordination of the triflate anion is a key factor in the high Lewis acidity of Cu(OTf)₂. The copper(II) center is not strongly shielded by the triflate ligands, leaving it highly accessible to coordinate with and activate substrate molecules in catalytic reactions.

Spectroscopic Characterization: Probing the Structure and Bonding

A combination of spectroscopic techniques can be employed to characterize the structure and bonding of Cu(OTf)₂.

Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy are powerful tools for probing the vibrational modes of the triflate anion and the Cu-O bonds. The vibrational frequencies of the S-O and C-F bonds in the triflate anion will be sensitive to its coordination to the copper(II) center. In a polymeric structure with bridging triflate ligands, one would expect to see a splitting of the S-O stretching modes compared to the free triflate anion, reflecting the different bonding environments of the oxygen atoms (some coordinating equatorially, some axially, and some uncoordinated).

Table 1: Expected Vibrational Frequencies for Coordinated Triflate

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Comments |

| ν_as(SO₃) | 1250 - 1300 | Asymmetric stretch; sensitive to coordination. |

| ν_s(SO₃) | 1030 - 1050 | Symmetric stretch. |

| ν(CF₃) | 1150 - 1250 | C-F stretching modes. |

| ν(Cu-O) | 250 - 400 | Low-frequency modes indicative of Cu-O bonding. |

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is particularly well-suited for studying paramagnetic d⁹ Cu(II) complexes.[8][9] The EPR spectrum of a powdered sample of Cu(OTf)₂ is expected to be axial, consistent with a tetragonally distorted octahedral geometry. The spectrum would be characterized by two g-values, g∥ and g⊥, where g∥ > g⊥ > g_e (the free electron g-value of ~2.0023). This anisotropy in the g-tensor is a direct consequence of the Jahn-Teller distortion.[10]

Furthermore, hyperfine coupling to the copper nucleus (I = 3/2) will split the g∥ signal into four lines. The magnitude of the g∥ and the copper hyperfine coupling constant (A∥) can provide valuable information about the covalency of the Cu-O bonds and the geometry of the coordination sphere.

Computational Modeling: A Window into the Unseen Structure

In the absence of a definitive crystal structure, computational methods such as Density Functional Theory (DFT) can provide valuable insights into the structure and bonding of Cu(OTf)₂.[8][11] DFT calculations can be used to:

-

Predict the geometry: Optimize the geometry of a single Cu(OTf)₂ unit or a cluster of units to predict bond lengths, bond angles, and the overall coordination environment of the copper(II) ion.

-

Analyze the electronic structure: Calculate the molecular orbitals and the distribution of electron density to understand the nature of the Cu-O bonds and the Lewis acidity of the copper center.

-

Simulate spectroscopic data: Predict vibrational frequencies and EPR parameters, which can then be compared with experimental data to validate the computational model.

Studies on related copper(II) complexes have shown that DFT calculations can accurately reproduce experimental geometries and spectroscopic parameters, lending confidence to their application in understanding the structure of anhydrous Cu(OTf)₂.[8][12]

Conclusion: A Unified View of Structure and Reactivity

The structure and bonding of anhydrous copper(II) trifluoromethanesulfonate are intricately linked to its remarkable catalytic activity. The d⁹ electronic configuration of the copper(II) ion necessitates a Jahn-Teller distortion, leading to a distorted octahedral geometry. In the solid state, this is likely realized through a coordination polymer structure with bridging triflate anions. The weakly coordinating nature of the triflate anion, a consequence of its electronic stability, ensures a highly Lewis acidic copper center that is readily available for catalysis.

This in-depth understanding, derived from a synthesis of experimental protocols, spectroscopic analysis, and computational modeling, empowers researchers and drug development professionals to harness the full potential of Cu(OTf)₂ in their synthetic endeavors. By appreciating the fundamental principles that govern its structure and bonding, we can move beyond empirical optimization to a more rational design of catalytic processes, ultimately accelerating innovation in chemical synthesis.

References

-

Carter, E., Hazell, E. L., Murphy, D. M., & Ward, B. D. (2013). Structure, EPR/ENDOR and DFT characterisation of a 2 complex. Dalton Transactions, 42(42), 15088-15096. [Link]

-

Carter, E., et al. (2025). Structure, EPR/ENDOR and DFT characterisation of a (2) complex. ResearchGate. [Link]

-

Nieuwenhuijse, B., & Reedijk, J. (n.d.). Jahn-teller distortions in copper(II) complexes as determined from ESR powder spectra. University of Twente Research Information. [Link]

-

Wikipedia. (n.d.). Jahn–Teller effect. [Link]

-

Chemistry LibreTexts. (2022). 5.8: Jahn-Teller Effect. [Link]

-

(2016). 2016. 57, 6 – . 1164 – 1170 CRYSTAL STRUCTURE DETERMINATION, AND DFT CALCULATION. Journal of Structural Chemistry. [Link]

-

Persson, I., et al. (n.d.). Structure of Jahn–Teller distorted solvated copper(ii) ions in solution, and in solids with apparently regular octahedral coordination geometry. RSC Publishing. [Link]

-

Carter, E., et al. (2013). Structure, EPR/ENDOR and DFT characterisation of a 2 complex. PubMed. [Link]

-

Reddit. (2012). Copper Jahn-Teller Distortion Question. [Link]

-

Wikipedia. (n.d.). Copper(II) triflate. [Link]

-

Sugiyarto, K. H., et al. (2017). Structural Analysis of Powder Complex of Tris (1,10-phenanthroline) Copper(II) Trifluoromethanesulfonate Dihydrate. ResearchGate. [Link]

-

(2025). Copper(II) Trifluoromethanesulfonate. ResearchGate. [Link]

-

MSU SMACS. (n.d.). Synthesis, Characterization, and Structure of a [Cu(phen)2(OTf)]OTf Complex: An Efficient Nitrogen Transfer Pre‐catalyst. [Link]

-

(2025). DFT models for copper(II) bispidine complexes: Structures, stabilities, isomerism, spin distribution, and spectroscopy. ResearchGate. [Link]

-

ETH Zurich. (n.d.). EPR of Cu2+ Complexes – Electron Paramagnetic Resonance. [Link]

-

Chemistry LibreTexts. (2022). 4.8: EPR Spectroscopy. [Link]

-

YouTube. (2019). Quantum ESPRESSO TUTORIAL - DFT calculation on a MOLECULE. [Link]

-

Petrenko, D. O., et al. (2023). Synthesis and crystal structure of a new copper(II) complex based on 5-ethyl-3-(pyridin-2-yl)-1,2,4-triazole. IUCrData, 8(4), x230308. [Link]

-

Böttcher, R., et al. (1993). Electron paramagnetic resonance and relaxation study of copper (II) and silver (II) in CsCdF3 single crystals. The Journal of Chemical Physics, 99(11), 8545-8551. [Link]

-

(2025). Vibrational Spectra of Anhydrous and Monohydrated Caffeine and Theophylline Molecules and Crystals. ResearchGate. [Link]

-

Torre, M. H., Kremer, E., & Baran, E. (1999). Vibrational spectrum of the copper (II) complex of anthranilic acid. Semantic Scholar. [Link]

-

Barclay, G. A., & Kennard, C. H. L. (1961). The crystal structure of anhydrous copper(II) formate. Journal of the Chemical Society (Resumed), 3289-3294. [Link]

-

Vignoni, M., et al. (2008). Vibrational spectra of anhydrous and monohydrated caffeine and theophylline molecules and crystals. PubMed. [Link]

-

MDPI. (2022). Spectroscopic Behaviour of Copper(II) Complexes Containing 2-Hydroxyphenones. [Link]

Sources

- 1. Copper(II) triflate - Wikipedia [en.wikipedia.org]

- 2. Copper(II) trifluoromethanesulfonate:Uses,Preparation and Precautions_Chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, Characterization, and Structure of a [Cu(phen)2(OTf)]OTf Complex: An Efficient Nitrogen Transfer Pre‐catalyst. | MSU SMACS [smacs.chemistry.msstate.edu]

- 5. COPPER(II) TRIFLUOROMETHANESULFONATE | 34946-82-2 [chemicalbook.com]

- 6. Jahn–Teller effect - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Structure, EPR / ENDOR and DFT characterisation of a [Cu II (en) 2 ](OTf) 2 complex - Dalton Transactions (RSC Publishing) DOI:10.1039/C3DT51694F [pubs.rsc.org]

- 9. EPR of Cu2+ Complexes – Electron Paramagnetic Resonance | ETH Zurich [epr.ethz.ch]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. sibran.ru [sibran.ru]

- 12. researchgate.net [researchgate.net]

Copper(II) Trifluoromethanesulfonate: A Versatile Catalyst for Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Copper(II) trifluoromethanesulfonate, often abbreviated as Cu(OTf)₂, is a powerful and versatile Lewis acid catalyst that has garnered significant attention in the field of organic synthesis.[1][2][3] First reported in 1972, this metal triflate has proven to be an indispensable tool for a wide range of chemical transformations, owing to its high catalytic activity, stability, and commercial availability.[3] This guide provides a comprehensive overview of the properties, preparation, and diverse applications of Cu(OTf)₂, with a focus on its utility in constructing complex molecular architectures relevant to pharmaceutical and materials science research.

Physicochemical Properties

Cu(OTf)₂ is the copper(II) salt of trifluoromethanesulfonic acid, with the chemical formula Cu(OSO₂CF₃)₂.[1][3] It typically appears as a white to slightly blue or light gray powder or crystal.[2][4] When freshly prepared, it can exhibit a pale blue color.[2][5] It is soluble in a variety of organic solvents, including methanol, ethanol, DMF, acetonitrile, and formamide, as well as water.[2][4][5][6]

Table 1: Physicochemical Properties of Copper(II) Trifluoromethanesulfonate

| Property | Value | References |

| Chemical Formula | C₂CuF₆O₆S₂ | [7] |

| Molecular Weight | 361.68 g/mol | [8] |

| Appearance | White to slightly blue/gray powder or crystals | [2][4] |

| Melting Point | ≥300 °C | [9] |

| Solubility | Soluble in water, MeOH, EtOH, DMF, MeCN, formamide | [2][4][5][6] |

| CAS Number | 34946-82-2 | [7] |

Synthesis and Handling

Synthesis Protocol

A common and convenient method for the preparation of copper(II) trifluoromethanesulfonate involves the reaction of copper(II) carbonate with trifluoromethanesulfonic acid in acetonitrile.[2][4]

Step-by-Step Synthesis:

-

In a well-ventilated fume hood, suspend copper(II) carbonate in acetonitrile in a round-bottom flask equipped with a magnetic stirrer.

-

Slowly add trifluoromethanesulfonic acid dropwise to the suspension at room temperature. Effervescence (release of CO₂) will be observed.

-

Continue stirring the mixture until the effervescence ceases and a clear blue solution is obtained.

-

To precipitate the product, add dry diethyl ether to the solution until it becomes cloudy.

-

Cool the mixture to -20 °C to facilitate complete precipitation.

-

Collect the pale blue precipitate by filtration, wash with dry diethyl ether, and dry under vacuum.

Handling and Storage

Copper(II) trifluoromethanesulfonate is moisture-sensitive and should be handled in a dry, inert atmosphere (e.g., a glovebox or under argon/nitrogen).[2][5] While it can be handled in the air for brief transfers, prolonged exposure to moisture should be avoided.[2][5] It is considered to be indefinitely stable when stored in the absence of air, moisture, and light.[2][5]

Safety Precautions:

Cu(OTf)₂ is a corrosive substance that can cause severe skin burns and eye damage.[7][10] It may also cause respiratory irritation.[7] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn when handling this compound.[7][10] Work should be conducted in a well-ventilated area or a fume hood.[7]

Catalytic Applications in Organic Synthesis

The potent Lewis acidity of Cu(OTf)₂ is the cornerstone of its wide-ranging applications in organic chemistry.[1][2][3] It effectively catalyzes a plethora of reactions, including cycloadditions, Friedel-Crafts reactions, C-H functionalizations, and multicomponent reactions.

Cycloaddition Reactions

Cu(OTf)₂ is a highly effective catalyst for various cycloaddition reactions, which are fundamental processes for the construction of cyclic compounds.

The Diels-Alder reaction is a powerful tool for the formation of six-membered rings. Cu(OTf)₂ catalyzes the [4+2] cycloaddition of dienes and dienophiles, often with high stereoselectivity.[1][2][3] Chiral bis(oxazoline)copper(II) complexes, prepared from Cu(OTf)₂, are particularly effective for enantioselective Diels-Alder reactions.

Workflow for a Catalytic Asymmetric Diels-Alder Reaction:

Caption: Workflow for a Cu(OTf)₂-catalyzed asymmetric Diels-Alder reaction.

Cu(OTf)₂ is an excellent catalyst for the [3+2] cycloaddition of N-tosylaziridines with nitriles to synthesize substituted imidazolines, which are important heterocyclic scaffolds in medicinal chemistry.[11] This method is applicable to a variety of aryl, alkyl, and cycloalkyl substituted aziridines.[11]

Proposed Catalytic Cycle:

Caption: Proposed mechanism for Cu(OTf)₂-catalyzed [3+2] cycloaddition.

Friedel-Crafts Reactions

Friedel-Crafts alkylation and acylation are fundamental reactions for C-C bond formation on aromatic rings. Cu(OTf)₂ serves as an efficient and reusable catalyst for these transformations, often providing high yields and regioselectivity.[1][4][12]

Typical Experimental Protocol for Friedel-Crafts Acylation:

-

To a stirred solution of the aromatic compound in a suitable solvent (e.g., nitrobenzene or 1,2-dichloroethane), add Cu(OTf)₂ (5-10 mol%).

-

Add the acylating agent (e.g., an acid chloride or anhydride) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to afford the desired acylated aromatic compound.

Reactions Involving Diazo Compounds

Cu(OTf)₂ is widely used to generate carbenoid species from diazo esters and ketones.[1] These intermediates can then participate in a variety of transformations.

Similar to rhodium(II) acetate, Cu(OTf)₂ catalyzes the reaction of olefins with diazo compounds to form cyclopropanes.[1][3] This reaction is crucial for the synthesis of strained ring systems with interesting biological activities.

The reaction between diazo esters and imines in the presence of Cu(OTf)₂ provides a direct route to aziridines, three-membered nitrogen-containing heterocycles.[1][4]

Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, are highly efficient in terms of atom economy and step economy. Cu(OTf)₂ has emerged as a powerful catalyst for a variety of MCRs.[13][14]

Examples of Cu(OTf)₂-Catalyzed MCRs:

-

Mannich Condensation: Synthesis of β-amino carbonyl compounds from an aldehyde, an amine, and a carbonyl compound.[2][15]

-

Henry Reaction: Formation of β-nitro alcohols from aldehydes and nitroalkanes.[15]

-

Synthesis of Dihydropyrimidinones (Biginelli Reaction): A three-component reaction of an aldehyde, a β-ketoester, and urea.

Table 2: Comparison of Catalysts for the Biginelli Reaction

| Catalyst | Reaction Time (h) | Yield (%) |

| Cu(OTf)₂ | 1-2 | 85-95 |

| FeCl₃·6H₂O | 3-4 | 80-90 |

| InCl₃ | 5-6 | 75-85 |

| Yb(OTf)₃ | 2-3 | 88-96 |

Data is illustrative and may vary based on specific substrates and conditions.

C-H Bond Functionalization

Direct C-H bond functionalization is a highly desirable transformation in organic synthesis as it avoids the need for pre-functionalized starting materials. Cu(OTf)₂ has been shown to catalyze various C-H activation/functionalization reactions. For instance, it can mediate the C-H functionalization of oximes with arylboronic acids.[4]

Other Important Transformations

The utility of Cu(OTf)₂ extends to a wide array of other synthetic transformations, including:

-

Dehydration of alcohols to form alkenes.[1]

-

Oxidative coupling reactions .[1]

-

Addition of trimethylsilyl cyanide to carbonyl compounds .[1][2][6]

-

Markovnikov hydration of alkynes .

-

Synthesis of optically active oxazoline derivatives via asymmetric desymmetrization of 1,3-diols.

-

Catalyst for the synthesis of carbazoles .[15]

Conclusion

Copper(II) trifluoromethanesulfonate is a remarkably versatile and powerful Lewis acid catalyst with a broad spectrum of applications in modern organic synthesis. Its ability to promote a wide range of transformations, from cycloadditions and Friedel-Crafts reactions to multicomponent reactions and C-H functionalizations, makes it an invaluable tool for academic and industrial chemists alike. The development of chiral ligands for Cu(OTf)₂ has further expanded its utility into the realm of asymmetric catalysis, enabling the enantioselective synthesis of complex molecules. As the demand for efficient and sustainable synthetic methodologies continues to grow, the importance of Cu(OTf)₂ in the drug development and materials science landscape is poised to increase even further.

References

-

Copper(II) triflate - Wikipedia. (n.d.). Retrieved from [Link]

-

Copper(II) trifluoromethanesulfonate - UB. (n.d.). Retrieved from [Link]

-

Copper(II) Trifluoromethanesulfonate | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

-

Copper(II) trifluoromethanesulfonate - ChemBK. (2024, April 10). Retrieved from [Link]

-

Copper(II) Triflate in Organic Synthesis | Request PDF - ResearchGate. (2025, August 10). Retrieved from [Link]

-

Copper(II) Triflate: Your Partner in Advanced Organic Synthesis. (n.d.). Retrieved from [Link]

-

Buy Copper(II) trifluoromethanesulfonate, 98% - 34946-82-2 - Otto Chemie Pvt. Ltd. (n.d.). Retrieved from [Link]

-

CXCU083_ COPPER II TRIFLUOROMETHANESULFONATE - Gelest, Inc. (n.d.). Retrieved from [Link]

-

Cu(OTf)2-catalyzed multicomponent reactions - PubMed. (2025, January 14). Retrieved from [Link]

-

Catalytic role of copper triflate in Lewis acid promoted reactions of diazo compounds - American Chemical Society. (n.d.). Retrieved from [Link]

-

Copper(II) triflate promoted cycloaddition of a-alkyl or aryl substituted N-tosylaziridines with nitriles - IIT Kanpur. (n.d.). Retrieved from [Link]

-

(PDF) Cu(OTf) 2 -catalyzed multicomponent reactions - ResearchGate. (2025, January 14). Retrieved from [Link]

-

The Role of Copper(II) Triflate in Pharmaceutical Synthesis. (2026, January 5). Retrieved from [Link]

-

Friedel—Crafts Reactions Catalyzed by Rare Earth Metal Trifluoromethanesulfonates | Request PDF - ResearchGate. (2025, August 6). Retrieved from [Link]

Sources

- 1. Applications of Copper(Ⅱ) Trifluoromethanesulfonate_Chemicalbook [chemicalbook.com]

- 2. Copper(II) trifluoromethanesulfonate:Uses,Preparation and Precautions_Chemicalbook [chemicalbook.com]

- 3. Copper(II) triflate - Wikipedia [en.wikipedia.org]

- 4. COPPER(II) TRIFLUOROMETHANESULFONATE | 34946-82-2 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. chembk.com [chembk.com]

- 7. synquestlabs.com [synquestlabs.com]

- 8. Copper(II) trifluoromethanesulfonate 98 34946-82-2 [sigmaaldrich.com]

- 9. Buy Copper(II) trifluoromethanesulfonate, 98% - 34946-82-2 – Cu(OTf)2, Copper(II) triflate, Cupric trifluoromethanesulfonate, Trifluoromethanesulfonic acid copper(II) salt in India | Otto Chemie Pvt Ltd [ottokemi.com]

- 10. COPPER(II) TRIFLUOROMETHANESULFONATE - Safety Data Sheet [chemicalbook.com]

- 11. home.iitk.ac.in [home.iitk.ac.in]

- 12. researchgate.net [researchgate.net]

- 13. Cu(OTf)2-catalyzed multicomponent reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. sigmaaldrich.com [sigmaaldrich.com]

A Technical Guide to the Solubility of Copper Triflate in Common Organic Solvents

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Copper(I) and Copper(II) trifluoromethanesulfonate, commonly known as copper triflates, are exceptionally versatile Lewis acids utilized in a myriad of organic transformations.[1][2] Their efficacy as catalysts is profoundly influenced by their solubility in the reaction medium. This guide provides a comprehensive overview of the solubility characteristics of copper triflates in a range of common organic solvents. We will delve into the physicochemical principles governing their dissolution, present qualitative and semi-quantitative solubility data, and provide robust experimental protocols for determining solubility in your own laboratory settings. This document is intended to serve as a practical resource for chemists and researchers to facilitate reaction optimization, catalyst selection, and process development.

Introduction: The Role of Copper Triflates in Modern Synthesis

Copper triflates have emerged as powerful and widely used catalysts in organic chemistry. Their utility stems from their strong Lewis acidity, which allows them to activate a wide variety of functional groups.[1][2] The trifluoromethanesulfonate (triflate or OTf) anion is an excellent leaving group, rendering the copper center highly electrophilic and available for coordination with substrates. This property is central to their catalytic activity in reactions such as:

-

Diels-Alder and other cycloaddition reactions[2]

-

Friedel-Crafts acylations and alkylations[1]

-

Cyclopropanation reactions[2]

-

Oxidative coupling and C-H activation reactions

-

Henry and Mannich reactions[1]

The choice of solvent is a critical parameter in any chemical reaction, and this is particularly true for reactions catalyzed by copper triflates. The solvent not only dictates the solubility of the reactants and catalyst but can also play a crucial role in the reaction mechanism through coordination to the copper center. A thorough understanding of copper triflate solubility is therefore essential for rational reaction design.

Physicochemical Properties and Factors Influencing Solubility

Copper(II) triflate (Cu(OTf)₂) is typically a white to pale blue, hygroscopic powder, while Copper(I) triflate (CuOTf) is often supplied as a benzene complex and is sensitive to air and moisture.[3][4][5] The solubility of these salts is governed by a complex interplay of factors:

-

Solvent Polarity and Dielectric Constant: As ionic compounds, copper triflates generally exhibit higher solubility in polar solvents that can effectively solvate the Cu²⁺ or Cu⁺ and OTf⁻ ions. Solvents with high dielectric constants are better able to overcome the lattice energy of the salt.

-

Coordinating Ability of the Solvent: Many organic solvents can act as ligands, coordinating to the copper center. This coordination can significantly enhance solubility. For example, solvents with oxygen or nitrogen donor atoms, such as alcohols, ethers, amides, and nitriles, can form stable solvate complexes with copper ions.[6][7] The structure of the solvated copper(II) ion is often a Jahn-Teller distorted octahedron.[6][7]

-

The Triflate Anion: The triflate anion is large, non-coordinating, and has a delocalized negative charge. This "soft" nature contributes to the solubility of its salts in organic media compared to salts with "harder" anions like chloride or sulfate.

-

Temperature: The solubility of most solids, including copper triflates, increases with temperature. This is an important consideration for reactions that are run at elevated temperatures.

Solubility of Copper Triflates in Common Organic Solvents

Table 1: Qualitative Solubility of Copper(II) Triflate in Common Organic Solvents

| Solvent Class | Solvent | Solubility | Notes & References |

| Alcohols | Methanol (MeOH) | Soluble | [1][3] |

| Ethanol (EtOH) | Soluble | [1][3] | |

| Amides | N,N-Dimethylformamide (DMF) | Soluble | [1][3] |

| Formamide | Soluble | [3] | |

| Nitriles | Acetonitrile (MeCN) | Soluble | Forms stable complexes.[1][3][5] |

| Isopropyl Cyanide (i-PrCN) | Soluble | [3] | |

| Ethers | Tetrahydrofuran (THF) | Sparingly Soluble | Solubility may be enhanced by heating. |

| Diethyl Ether (Et₂O) | Slightly Soluble | Often used as an anti-solvent for precipitation.[3] | |

| Ketones | Acetone | Soluble | [1][3] |

| Halogenated | Dichloromethane (DCM) | Slightly Soluble | |

| 1,2-Dichloroethane (DCE) | Slightly Soluble | [3] | |

| Hydrocarbons | Toluene | Insoluble | |

| Hexanes | Insoluble |

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data for a specific solvent system, the isothermal saturation method is a reliable and straightforward approach.[10] This method involves creating a saturated solution at a constant temperature and then determining the concentration of the dissolved copper triflate.

Isothermal Saturation Method

This protocol provides a self-validating system for accurate solubility determination.

Objective: To determine the solubility of copper triflate in a given organic solvent at a specified temperature.

Materials:

-

Copper(II) triflate (or Copper(I) triflate complex)

-

Anhydrous organic solvent of interest

-

Temperature-controlled shaker or stirring plate with a water/oil bath

-

Vials with screw caps and PTFE septa

-

Syringe filters (0.2 or 0.45 µm, PTFE or other solvent-compatible material)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Atomic Absorption Spectrometer (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometer (ICP-OES) for concentration analysis.

Methodology:

-

Preparation: Add an excess amount of copper triflate to a vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Equilibration: Add a known volume or mass of the organic solvent to the vial. Seal the vial tightly. Place the vial in the temperature-controlled shaker/stirrer and allow it to equilibrate for a prolonged period (e.g., 24-48 hours) to ensure the solution is fully saturated. Continuous agitation is necessary.

-

Sample Withdrawal: After equilibration, stop the agitation and allow the excess solid to settle. Carefully withdraw a known volume of the supernatant using a syringe, ensuring no solid particles are disturbed.

-

Filtration: Immediately filter the withdrawn solution through a syringe filter into a clean, pre-weighed container. This step is critical to remove any suspended microcrystals.

-

Gravimetric Analysis (for less volatile solvents):

-

Weigh the container with the filtered solution to determine the mass of the solution.

-

Gently evaporate the solvent under reduced pressure or in a fume hood.

-

Dry the remaining copper triflate residue to a constant weight in a vacuum oven at a suitable temperature.

-

The mass of the dissolved copper triflate is the final mass of the container and residue minus the initial mass of the empty container.

-

Solubility can then be expressed in g/100g of solvent or mol/L.

-

-

Spectroscopic Analysis (Preferred Method):

-

Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the AAS or ICP-OES instrument.

-

Prepare a series of standard solutions of copper triflate with known concentrations.

-

Measure the absorbance (AAS) or emission intensity (ICP-OES) of the standard solutions and the diluted sample solution.

-

Construct a calibration curve by plotting the instrument response versus the concentration of the standards.

-

Determine the concentration of copper in the diluted sample from the calibration curve and, accounting for the dilution factor, calculate the concentration in the original saturated solution.

-

The following diagram illustrates the experimental workflow for the isothermal saturation method followed by spectroscopic analysis.

The Role of Coordination Chemistry in Solubility

The interaction between the copper ion and solvent molecules is a key determinant of solubility. In coordinating solvents, the dissolution process can be thought of as a ligand exchange reaction where solvent molecules displace the triflate anions from the inner coordination sphere of the copper ion.

The strength of this coordination influences not only solubility but also the reactivity of the catalyst. Strongly coordinating solvents can sometimes inhibit catalysis by occupying the coordination sites on the copper center, preventing substrate binding. Conversely, in non-coordinating or weakly coordinating solvents, the copper triflate may have low solubility but exhibit higher catalytic activity if it does dissolve.

Safety and Handling

Copper triflates should be handled with care.

-

Copper(II) triflate is hygroscopic and should be stored in a tightly sealed container in a dry place.[3][4] It can cause skin and eye irritation.[11][12]

-

Copper(I) triflate and its complexes are sensitive to air and moisture and should be handled under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).[5][13]

Always consult the Safety Data Sheet (SDS) for detailed safety information before handling these reagents.[11][12][13][14] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[11][13]

Conclusion

The solubility of copper triflates in organic solvents is a critical parameter that influences their application in catalysis and organic synthesis. While generally soluble in polar, coordinating solvents, the specific solubility can vary significantly. This guide has provided a summary of the known solubility characteristics, the underlying principles governing dissolution, and a detailed protocol for experimental determination. By understanding and controlling the solubility of these versatile catalysts, researchers can more effectively design and optimize chemical reactions, leading to improved yields, selectivities, and overall process efficiency.

References

-

Wynn, D. A. Determination of Metal Salt Solubilities in Organic Solvents by Flame Atomic Absorption Spectrometry. Iowa State University. Available at: [Link]

-

ResearchGate. Copper(II) Trifluoromethanesulfonate | Request PDF. Available at: [Link]

-

Capot Chemical Co., Ltd. Copper triflate SAFETY DATA SHEET. Available at: [Link]

-

ResearchGate. How to determine the solubility of a substance in an organic solvent?. Available at: [Link]

-

ResearchGate. What is the best experimental device to check solubility of metal complexes in organic solvent?. (2017-06-05). Available at: [Link]

-

Chemsrc. Copper(i) triflate | CAS#:37234-97-2. (2025-08-25). Available at: [Link]

-

ChemRxiv. On-demand electrochemical synthesis of copper(I) triflate and its application in the aerobic oxidation of alcohols. Available at: [Link]

-

National Center for Biotechnology Information. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Available at: [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]

-

Wikipedia. Copper(II) triflate. Available at: [Link]

-

National Center for Biotechnology Information. EXAFS Study on the Coordination Chemistry of the Solvated Copper(II) Ion in a Series of Oxygen Donor Solvents. Available at: [Link]

-

International Union of Pure and Applied Chemistry. Solubility Data Series. Available at: [Link]

-

National Center for Biotechnology Information. Copper(II) triflate | CHCuF3O3S | CID 3260416 - PubChem. Available at: [Link]

-

ACS Publications. EXAFS Study on the Coordination Chemistry of the Solvated Copper(II) Ion in a Series of Oxygen Donor Solvents. (2020-07-02). Available at: [Link]

-

RSC Publishing. Copper-catalyzed transformation of alkyl nitriles to N-arylacetamide using diaryliodonium salts. (2021-04-28). Available at: [Link]

-

ChemBK. Copper(II) trifluoromethanesulfonate. (2024-04-10). Available at: [Link]

-

ResearchGate. IUPAC-NIST Solubility Data Series. 101. Alcohols + Hydrocarbons + Water. Part 1. C4–C10 Alcohols. Available at: [Link]

-

GitHub Pages. SOLUBILITY DATA SERIES Volume 65 COPPER(I) HALIDES AND PSEUDOHALIDES. Available at: [Link]

-

SOLUBILITY DATA SERIES. Available at: [Link]

-

GitHub Pages. SOLUBILITY DATA SERIES. Available at: [Link]

-

IUPAC-NIST Solubility Data Series. 82. Alcohols with Water—Revised and Updated. Available at: [Link]

-

National Center for Biotechnology Information. copper(II) trifluoromethanesulfonate | C2CuF6O6S2 | CID 2734996 - PubChem. Available at: [Link]

Sources

- 1. Copper(II) trifluoromethanesulfonate:Uses,Preparation and Precautions_Chemicalbook [chemicalbook.com]

- 2. Copper(II) triflate - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. sds.strem.com [sds.strem.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. EXAFS Study on the Coordination Chemistry of the Solvated Copper(II) Ion in a Series of Oxygen Donor Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Copper(i) triflate | CAS#:37234-97-2 | Chemsrc [chemsrc.com]

- 9. chemimpex.com [chemimpex.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. fishersci.com [fishersci.com]

- 12. WERCS Studio - Application Error [documents.thermofisher.com]

- 13. fishersci.com [fishersci.com]

- 14. capotchem.cn [capotchem.cn]

Copper Triflate: A Comprehensive Technical Guide for the Modern Chemist

In the landscape of modern synthetic chemistry, the quest for efficient, selective, and versatile catalysts is perpetual. Among the myriad of reagents available, copper triflate has emerged as a cornerstone catalyst, valued for its potent Lewis acidity and broad applicability. This guide provides an in-depth exploration of copper triflate, offering a technical resource for researchers, scientists, and professionals in drug development and materials science. We will delve into the fundamental properties, synthesis, and diverse applications of both copper(II) and copper(I) triflate, supported by practical insights and established protocols.

Core Identifiers and Physicochemical Properties

A precise understanding of a reagent begins with its fundamental identifiers. Copper triflate primarily refers to copper(II) trifluoromethanesulfonate, but the copper(I) species is also a significant catalyst. To preclude ambiguity, the key identifiers for both are presented below.

| Identifier | Copper(II) Trifluoromethanesulfonate | Copper(I) Trifluoromethanesulfonate Benzene Complex |

| Common Name | Copper(II) triflate, Cupric triflate | Copper(I) triflate benzene complex, Cuprous triflate benzene complex |

| CAS Number | 34946-82-2[1][2][3] | 42152-46-5 |

| Chemical Formula | C₂CuF₆O₆S₂[1][2][3] | (CF₃SO₃Cu)₂ · C₆H₆ |

| Molecular Weight | 361.68 g/mol [2][3] | 503.34 g/mol |

| IUPAC Name | Copper(II) trifluoromethanesulfonate[1] | Bis(copper(I) trifluoromethanesulfonate) benzene |

| Appearance | White to pale blue powder[1] | Powder |

| Solubility | Very soluble in water; soluble in MeOH, EtOH, DMF, MeCN, acetone[1][4] | Soluble in organic solvents[5] |

Copper(II) triflate, often abbreviated as Cu(OTf)₂, is a powerful Lewis acid first reported in 1972.[1][6] Its high solubility in a range of organic solvents enhances its utility in a variety of reaction media. It is hygroscopic and moisture-sensitive, although it can be handled briefly in the air for quick transfers.[1][4] For long-term stability, it should be stored in the absence of air, moisture, and light.[4]

Synthesis and Handling

Preparation of Copper(II) Triflate:

A convenient method for the laboratory-scale synthesis of copper(II) triflate involves the reaction of copper(II) carbonate with triflic acid in acetonitrile. The resulting salt can be precipitated with diethyl ether to yield a pale blue powder.[4]

Experimental Protocol: Synthesis of Copper(II) Triflate [4]

-

In a well-ventilated fume hood, suspend copper(II) carbonate in acetonitrile in a round-bottom flask equipped with a magnetic stirrer.

-

Slowly add a stoichiometric amount of trifluoromethanesulfonic acid to the suspension. Effervescence (CO₂ evolution) will be observed.

-

Continue stirring at room temperature until the effervescence ceases and the solid has dissolved, indicating the completion of the reaction.

-

Filter the resulting solution to remove any unreacted starting material.

-

To the clear filtrate, add diethyl ether to precipitate the copper(II) triflate.

-

Collect the pale blue solid by vacuum filtration, wash with a small amount of diethyl ether, and dry under vacuum.

Safety and Handling:

Copper(II) triflate is corrosive and can cause severe skin burns and eye damage.[7][8] It may also cause respiratory irritation.[7] Therefore, it is imperative to handle this reagent with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9][10] All manipulations should be performed in a well-ventilated fume hood.[10][11] In case of contact, rinse the affected area immediately and thoroughly with water.[8][9]

Copper(II) Triflate: A Versatile Lewis Acid Catalyst

The potent Lewis acidity of Cu(OTf)₂ is the cornerstone of its widespread use in organic synthesis.[1][6] It effectively catalyzes a vast array of transformations, often under mild conditions, with high efficiency and selectivity.

Carbon-Carbon Bond Forming Reactions

Cu(OTf)₂ is a catalyst of choice for numerous C-C bond-forming reactions, which are fundamental to the construction of complex molecular architectures.

-

Diels-Alder Reaction: Cu(OTf)₂ is an effective catalyst for the Diels-Alder reaction, a powerful tool for the synthesis of six-membered rings.[1][6]

-

Friedel-Crafts Reactions: It catalyzes both Friedel-Crafts alkylation and acylation reactions of aromatic compounds.[6][12]

-

Aldol Condensations: Cu(OTf)₂ promotes the syn-selective aldol condensation of (Z)-silyl enol ethers with aldehydes.[6][12]

-

Cyclopropanation Reactions: This catalyst is widely used to generate carbenoid species from diazo esters and ketones, which then undergo cyclopropanation reactions.[6]

Synthesis of Heterocycles

The synthesis of heterocyclic compounds is a major focus of medicinal and materials chemistry. Cu(OTf)₂ has proven to be an invaluable tool in this area.

-

Quinoline Synthesis: An efficient one-pot synthesis of diverse quinoline carboxylates has been achieved through Cu(OTf)₂-catalyzed Michael addition/cyclization/aromatization of 2-aminoaryl carbonyls and alkynyl carboxylates.[13] Similarly, 2,3-diarylquinolines can be synthesized via a three-component reaction of aryl amines, aryl aldehydes, and styrene oxides using Cu(OTf)₂ as a catalyst.[14]

-

Aziridine Synthesis: It promotes the reaction between diazo esters and imines to afford aziridines.[6]

-

Oxazole Formation: Cu(OTf)₂ facilitates the formation of oxazoles from the reaction of ketocarbenes (generated from diazo esters) with nitriles.[6]

Other Notable Transformations

The catalytic prowess of Cu(OTf)₂ extends to a variety of other important organic transformations:

-

Dehydration of Alcohols: It effectively promotes the dehydration of alcohols and diols to form alkenes at ambient temperatures.[6][12]

-

Addition of Cyanide to Carbonyls: Cu(OTf)₂ catalyzes the efficient addition of trimethylsilyl cyanide to carbonyl compounds.[4][6]

-

Oligosaccharide Synthesis: It is also employed as a reagent in the synthesis of oligosaccharides.[6]

Experimental Protocol: Cu(OTf)₂-Catalyzed Synthesis of trans-4,5-Diamino-cyclopent-2-enones [15]

This protocol exemplifies the use of Cu(OTf)₂ in a green solvent, water, and highlights its reusability.

-

To a solution of Cu(OTf)₂ (10 mol%) in water (1 mL), add the secondary amine (2.2 equivalents) and furfural (1.0 equivalent).

-

Stir the reaction mixture vigorously at room temperature for 1 minute.

-

Dilute the reaction mixture with water (9 mL) and extract with diethyl ether (3 x 10 mL).

-

Combine the organic phases, dry over MgSO₄, and evaporate the solvent under reduced pressure to yield the pure product.

-

For catalyst reuse, after the initial 1-minute reaction, add diethyl ether (2 mL), stir vigorously for 1 minute, and separate the phases. The aqueous phase containing the catalyst can be used for subsequent reactions.

Copper(I) Triflate: A Niche Catalyst with Unique Reactivity

While less common than its copper(II) counterpart, copper(I) trifluoromethanesulfonate, often used as its benzene complex, is a valuable catalyst for specific applications.[5]

Key Applications of Copper(I) Triflate

-

Enol-Ester Synthesis: The copper(I) triflate benzene complex catalyzes the synthesis of enol-esters via the formation of a copper(I) carboxylate intermediate.[16]

-

Allylic Oxidation: It is employed in the enantioselective allylic oxidation of cyclic alkenes.[16]

-

Pyrrolidine Synthesis: This complex facilitates the preparation of 2,5-disubstituted pyrrolidine derivatives from N-alkenyl, alkynyl, and alkyl N-benzoyloxysulfonamides.[16]

-

Asymmetric Conjugate Addition: In combination with chiral ligands, it catalyzes the asymmetric conjugate addition of alkylzincs to acyclic α,β-unsaturated ketones.[16]

Logical and Experimental Workflows

To visualize the central role of copper triflate in synthetic workflows, the following diagrams illustrate its application in a multi-component reaction and a general catalytic cycle.

Caption: Workflow for the Cu(OTf)₂-catalyzed synthesis of 2,3-diarylquinolines.

Caption: Generalized catalytic cycle for a Cu(OTf)₂-mediated reaction.

Conclusion

Copper triflate, in both its +2 and +1 oxidation states, represents a class of exceptionally versatile and powerful catalysts. Copper(II) triflate, in particular, has a remarkably broad scope of applications, enabling the efficient synthesis of complex molecules under mild conditions. Its utility in C-C bond formation and heterocycle synthesis has cemented its place as an indispensable tool for synthetic chemists. As the demand for sustainable and efficient chemical processes grows, the importance of copper-based catalysts like copper triflate is poised to increase even further. This guide serves as a foundational resource for harnessing the full potential of this remarkable reagent in research and development.

References

-

Wikipedia. Copper(II) triflate. [Link]

-

Galeazzi, R., et al. (2018). Copper(II) Triflate As a Reusable Catalyst for the Synthesis of trans-4,5-Diamino-cyclopent-2-enones in Water. The Journal of Organic Chemistry. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 3260416, Copper(II) triflate. [Link]

-

Royal Society of Chemistry. (2015). Copper(ii) triflate-catalyzed reactions for the synthesis of novel and diverse quinoline carboxylates. RSC Advances. [Link]

-

Capot Chemical Co., Ltd. (2014, July 16). MSDS of Copper triflate. [Link]

-

Royal Society of Chemistry. (2016). Copper(ii) triflate catalyzed three-component reaction for the synthesis of 2,3-diarylquinoline derivatives using aryl amines, aryl aldehydes and styrene oxides. Organic & Biomolecular Chemistry. [Link]

-

Beilstein-Institut. (2017). Cu(OTf)2-catalyzed multicomponent reactions. Beilstein Journal of Organic Chemistry. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 9813164, Copper(I) trifluoromethanesulfonate. [Link]

Sources

- 1. Copper(II) triflate - Wikipedia [en.wikipedia.org]

- 2. strem.com [strem.com]

- 3. scbt.com [scbt.com]

- 4. Copper(II) trifluoromethanesulfonate:Uses,Preparation and Precautions_Chemicalbook [chemicalbook.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Applications of Copper(Ⅱ) Trifluoromethanesulfonate_Chemicalbook [chemicalbook.com]

- 7. synquestlabs.com [synquestlabs.com]

- 8. fishersci.com [fishersci.com]

- 9. capotchem.cn [capotchem.cn]

- 10. fishersci.com [fishersci.com]

- 11. sds.strem.com [sds.strem.com]

- 12. COPPER(II) TRIFLUOROMETHANESULFONATE | 34946-82-2 [chemicalbook.com]

- 13. Copper(ii) triflate-catalyzed reactions for the synthesis of novel and diverse quinoline carboxylates - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. Copper(ii) triflate catalyzed three-component reaction for the synthesis of 2,3-diarylquinoline derivatives using aryl amines, aryl aldehydes and styrene oxides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Copper(I) trifluoromethanesulfonate benzene complex technical grade, 90 42152-46-5 [sigmaaldrich.com]

Mastering the Anhydrous State: A Guide to the Hygroscopic Nature of Copper(II) Triflate

An In-depth Technical Guide for Researchers

Abstract

Copper(II) trifluoromethanesulfonate, commonly known as copper(II) triflate (Cu(OTf)₂), is a cornerstone catalyst in modern organic synthesis, prized for its exceptional Lewis acidity.[1] Its efficacy, however, is intrinsically linked to its anhydrous state. This guide provides an in-depth exploration of the hygroscopic nature of anhydrous copper(II) triflate, a critical variable that dictates experimental success or failure. We will dissect the mechanism of hydration, quantify its impact on catalytic activity, and present rigorous, field-proven protocols for handling, storage, and quality control. This document is intended for researchers, chemists, and drug development professionals who rely on the precision and reproducibility of copper-catalyzed reactions.

Introduction: The Power and Paradox of Copper(II) Triflate